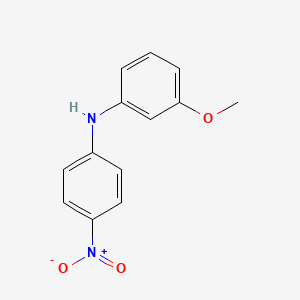

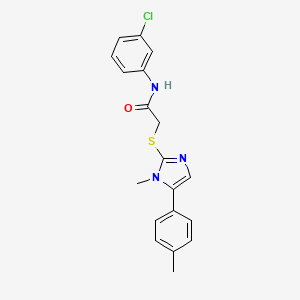

3-methoxy-N-(4-nitrophenyl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-methoxy-N-(4-nitrophenyl)aniline is a derivative of aniline, where a methoxy group is attached to the aniline nitrogen atom and a nitro group is substituted on the phenyl ring. While the provided papers do not directly discuss 3-methoxy-N-(4-nitrophenyl)aniline, they do provide insights into similar compounds which can help infer the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related aniline derivatives typically involves multi-step reactions starting from substituted benzaldehydes or nitrobenzaldehydes. For instance, the synthesis of (3,3,3-trifluoropropyl)aniline isomers was achieved from corresponding nitrobenzaldehydes through a transformation of the carboxylic group into a trifluoromethyl group using SF4 . This suggests that the synthesis of 3-methoxy-N-(4-nitrophenyl)aniline could similarly involve the modification of functional groups on a nitrobenzaldehyde precursor.

Molecular Structure Analysis

The molecular structure of aniline derivatives is often investigated using spectroscopic techniques and computational methods. For example, the molecular geometry, vibrational frequencies, and hydrogen bonding interactions of 4-Methoxy-N-(nitrobenzylidene)-aniline were calculated using density functional theory (DFT) . Such analyses provide insights into the stability and conformation of the molecules, which can be extrapolated to understand the structure of 3-methoxy-N-(4-nitrophenyl)aniline.

Chemical Reactions Analysis

Aniline derivatives can undergo various chemical reactions, including cyclization and formation of complex structures. For instance, N-o-nitrobenzylidene derivatives of anilines were cyclized with potassium cyanide in methanol to yield cinnoline oxides . This indicates that 3-methoxy-N-(4-nitrophenyl)aniline could also participate in cyclization reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives can be deduced from spectroscopic data and computational studies. The vibrational analysis, HOMO-LUMO analysis, and antimicrobial activity studies provide information on the reactivity and potential applications of these compounds . For example, the HOMO and LUMO analysis helps in understanding the charge transfer within the molecule, which is crucial for predicting its reactivity . The antimicrobial activity studies suggest potential biological applications . These analyses can be used to predict the behavior of 3-methoxy-N-(4-nitrophenyl)aniline in various environments.

科学的研究の応用

Oxidation of Anilines

3-methoxy-N-(4-nitrophenyl)aniline can be selectively oxidized to azoxyarenes using 30% hydrogen peroxide and selenium dioxide as catalysts in methanol at room temperature. This oxidation process has been studied to understand the reaction pathways of aniline oxidation, with 4-methoxy-N-(4-nitrophenyl)aniline being a key focus of the research (Gebhardt et al., 2008).

Electrochromic Materials

4-methoxy-N-(4-nitrophenyl)aniline has been used in the synthesis of novel electrochromic materials, exhibiting properties suitable for NIR region applications. The synthesis and characterization of these materials have revealed their potential in electrochromic devices (Li et al., 2017).

Nuclear Reactivity Studies

The compound has also been studied in the context of nuclear reactivity. Research on the reaction products of N-Nitroso compounds with monosubstituted benzenes, including 4-methoxy-N-(4-nitrophenyl)aniline, provided insights into the electrophilic and nucleophilic characters of certain radicals (ItôRyôichi et al., 1963).

Anilinolysis of Aryl Carbonates

The reactions of certain thionocarbonates with a series of anilines, including 3-methoxyphenyl 4-nitrophenyl thionocarbonates, have been kinetically investigated. This research contributes to understanding the influence of the amine nature and the electrophilic groups of the substrate on the kinetics and mechanism of these reactions (Castro et al., 2011).

Crystal Growth and Structural Analysis

Studies on 4-Methoxy-N-(nitrobenzylidene)-aniline have focused on its crystal growth, structural, vibrational, and chemical properties. This compound has been analyzed for its potential in antimicrobial activity and molecular dynamic simulation (Subi et al., 2022).

特性

IUPAC Name |

3-methoxy-N-(4-nitrophenyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-18-13-4-2-3-11(9-13)14-10-5-7-12(8-6-10)15(16)17/h2-9,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLOGBAMGFGMHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-(4-nitrophenyl)aniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]propan-1-ol](/img/structure/B2508640.png)

![Methyl 5-[(3-chlorobenzoyl)amino]-2-furoate](/img/structure/B2508641.png)

![(4'-Methyl-[1,1'-biphenyl]-4-yl)methyl acetate](/img/structure/B2508644.png)

![6-(4-fluorobenzyl)-4-(4-hydroxy-3-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2508645.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2508660.png)